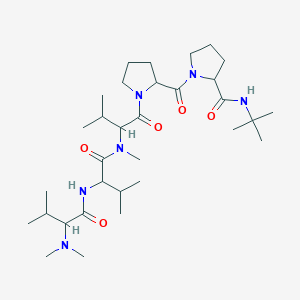
YM2Web5S6A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-444711 is a small molecule drug initially developed by Eli Lilly & Co. It acts as a ghrelin/growth hormone secretagogue receptor agonist, targeting the growth hormone secretagogue receptor (GHSR). This compound was primarily investigated for its potential therapeutic applications in treating growth hormone deficiency and other related conditions .
Preparation Methods
The synthesis of LY-444711 involves multiple steps. One of the synthetic routes includes the following steps :
Treatment of N-Boc-D-serine benzyl ether: with methyl iodide and sodium bicarbonate to provide methyl ester.
Acid cleavage: of the Boc group to give aminoester, which is then coupled with N-Boc-alpha-aminoisobutyric acid to afford a dipeptide.
Hydrolysis: of the methyl ester group to produce the corresponding acid.
Esterification: of 4-methoxyphenylacetic acid with ethanol and p-toluenesulfonic acid, followed by bromination with N-bromosuccinimide to produce bromoester.
Condensation: of the bromoester with 4-nitroimidazole, followed by reduction of the nitro group by catalytic hydrogenation over palladium on carbon to give amine.
Coupling: of the amine with the previously obtained acid using EDC and HOBt to afford an amide.
Hydrolysis: of the methyl ester to give carboxylic acid, which is then coupled with 4-methylpiperidine to generate the final compound.
Chemical Reactions Analysis
LY-444711 undergoes various chemical reactions, including :
Oxidation and Reduction: The nitro group in one of the intermediates is reduced to an amine using catalytic hydrogenation over palladium on carbon.
Substitution: The bromoester intermediate is condensed with 4-nitroimidazole.
Coupling Reactions: The aminoester is coupled with N-Boc-alpha-aminoisobutyric acid, and the amine is coupled with the acid using EDC and HOBt.
Common reagents used in these reactions include methyl iodide, sodium bicarbonate, N-bromosuccinimide, palladium on carbon, EDC, and HOBt. The major products formed from these reactions are intermediates leading to the final compound, LY-444711.
Scientific Research Applications
LY-444711 has been explored for various scientific research applications, particularly in the fields of chemistry, biology, and medicine :
Chemistry: The compound’s synthesis and reactions provide valuable insights into peptide coupling and esterification processes.
Biology: LY-444711 acts as a ghrelin receptor agonist, making it a useful tool for studying the ghrelin signaling pathway and its effects on hunger and energy-sensing status.
Medicine: The compound was investigated for its potential to treat growth hormone deficiency by stimulating growth hormone secretion. It has also been studied for its effects on lifespan extension in animal models.
Mechanism of Action
LY-444711 exerts its effects by acting as an agonist of the growth hormone secretagogue receptor (GHSR). This receptor is coupled to G-alpha-11 proteins and stimulates the secretion of growth hormone upon activation . The compound mimics the action of the endogenous hormone ghrelin, binding to the receptor and triggering downstream signaling pathways that lead to increased growth hormone release.
Comparison with Similar Compounds
LY-444711 is similar to other ghrelin receptor agonists, such as ibutamoren (MK-677) . Both compounds mimic the action of ghrelin and stimulate growth hormone secretion. LY-444711 was discontinued in its development, while ibutamoren continues to be investigated for its potential therapeutic applications.
Similar Compounds
LY-444711’s uniqueness lies in its specific synthetic route and its initial development by Eli Lilly & Co. for treating growth hormone deficiency.
Properties
CAS No. |
220541-10-6 |
|---|---|
Molecular Formula |
C32H42N6O4 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(2R)-2-[(2-amino-2-methylpropanoyl)-[1-[(2R)-2-(4-methoxyphenyl)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]imidazol-4-yl]amino]-5-phenylpentanamide |
InChI |
InChI=1S/C32H42N6O4/c1-31(2,34)29(40)38(26(28(33)39)14-10-13-23-11-6-5-7-12-23)27-21-37(22-35-27)32(3,30(41)36-19-8-9-20-36)24-15-17-25(42-4)18-16-24/h5-7,11-12,15-18,21-22,26H,8-10,13-14,19-20,34H2,1-4H3,(H2,33,39)/t26-,32-/m1/s1 |
InChI Key |
KBYHHVYRPWWGLR-HVIPQOSHSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)OC)(C(=O)N2CCCC2)N3C=C(N=C3)N([C@H](CCCC4=CC=CC=C4)C(=O)N)C(=O)C(C)(C)N |
Canonical SMILES |
CC(C)(C(=O)N(C1=CN(C=N1)C(C)(C2=CC=C(C=C2)OC)C(=O)N3CCCC3)C(CCCC4=CC=CC=C4)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784145.png)
![[(5S,6S,9R,11Z,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784146.png)
![Methyl 4-{[5-hydroxy-4-(3-hydroxyoct-1-en-1-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl}butanoate](/img/structure/B10784153.png)



![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784182.png)
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784197.png)


![methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10784216.png)
![[4-(2-amino-3-methylbutanoyl)oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate](/img/structure/B10784228.png)


